molecular formula C6H10Br2N2O2 B1669862 2,5-Dibromohexanediamide CAS No. 99584-96-0

2,5-Dibromohexanediamide

Cat. No.: B1669862
CAS No.: 99584-96-0
M. Wt: 301.96 g/mol
InChI Key: PLSXNAQEJOGNKQ-UHFFFAOYSA-N
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Description

2,5-Dibromohexanediamide is an organic compound with the molecular formula C6H10Br2N2O2. It is a derivative of adipamide, where two hydrogen atoms are replaced by bromine atoms at the 2 and 5 positions. This compound is known for its reactivity and is used in various chemical transformations, particularly in the field of protein modification.

Mechanism of Action

Target of Action

The primary target of 2,5-Dibromohexanediamide is the cysteine residues in peptides or proteins . The compound interacts with these residues, enabling chemical mutagenesis .

Mode of Action

This compound acts as a reagent for the conversion of cysteine to dehydroalanine (DHA) in peptides or proteins . This conversion enables DHA to efficiently react with iodide building blocks, adding various natural and unnatural side chains on proteins .

Biochemical Pathways

The action of this compound affects the ubiquitin conjugation cascade , a biochemical pathway that regulates protein function and governs a wide range of biological processes . This pathway involves the sequential orchestration of E1, E2, and E3 enzymes . The compound’s action on cysteine residues can influence this cascade, potentially altering the regulation of protein function .

Pharmacokinetics

The compound is known to be soluble in dmso , which may influence its absorption and distribution in biological systems

Result of Action

The action of this compound results in the modification of proteins through the addition of various side chains . This modification can alter the function of the proteins, potentially influencing cellular processes . In addition, other modifications such as phosphorylation, methylation, and glycosylation could be added through DHA .

Action Environment

The action of this compound can be influenced by the local protein microenvironment . The differential reactivity of the compound with cysteine residues can be exploited to introduce two orthogonal reactive handles onto the surface of a protein in a regioselective manner . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as protein structure and the presence of other chemical groups .

Biochemical Analysis

Biochemical Properties

2,5-Dibromohexanediamide plays a crucial role in biochemical reactions by converting cysteine residues to dehydroalanine (DHA) in peptides and proteins . This conversion enables chemical mutagenesis, allowing DHA to react efficiently with iodide building blocks to add various natural and unnatural side chains to proteins . Additionally, this compound facilitates the addition of modifications such as phosphorylation, methylation, and glycosylation through DHA . It also aids in the creation of ubiquitin conjugates that mimic the native isopeptide bond .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modifying cysteine residues in proteins, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . . This modification can impact cellular processes such as protein degradation, signal transduction, and metabolic regulation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cysteine residues in peptides and proteins. The compound acts as an alkylating agent, converting cysteine to dehydroalanine through a mild reaction . The resulting dehydroalanine residues can participate in further chemical reactions, leading to changes in protein structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under specific storage conditions, typically at temperatures between 2-8°C . Over time, the compound may degrade, affecting its efficacy in biochemical reactions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential changes in protein interactions and cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can induce specific biochemical changes at varying concentrations . At lower doses, this compound effectively converts cysteine to dehydroalanine without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, impacting cellular function and overall health . Threshold effects and dose-dependent responses have been observed, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways that include the conversion of cysteine to dehydroalanine . This reaction is facilitated by specific enzymes and cofactors that interact with the compound. The compound’s role in modifying protein structures and functions can influence various metabolic processes, including protein degradation and signal transduction .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s ability to modify cysteine residues allows it to be transported to specific cellular compartments where it can exert its effects . The localization and accumulation of this compound within cells can impact its activity and function, affecting protein interactions and cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound’s ability to convert cysteine to dehydroalanine allows it to target specific compartments or organelles within cells . Post-translational modifications and targeting signals can direct this compound to specific subcellular locations, affecting its interactions with proteins and other biomolecules . This localization can impact cellular processes such as protein degradation, signal transduction, and metabolic regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromohexanediamide typically involves the bromination of hexanediamide. One common method includes the use of adipic acid as a starting material. The process involves the following steps :

    Formation of 2,5-Dibromohexanedioyl Dichloride: Adipic acid is reacted with thionyl chloride to form 2,5-dibromohexanedioyl dichloride.

    Conversion to this compound: The dichloride is then reacted with ammonia to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with controlled reaction conditions to ensure high yield and purity. The use of automated reactors and precise temperature control are crucial for efficient production.

Chemical Reactions Analysis

2,5-Dibromohexanediamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as thiols, amines, or alkynes.

    Reduction Reactions: The compound can be reduced to form hexanediamide, removing the bromine atoms.

    Oxidation Reactions: Although less common, oxidation can lead to the formation of more complex structures.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Thionyl Chloride: Used in the formation of 2,5-dibromohexanedioyl dichloride.

    Ammonia: Used to convert the dichloride to this compound.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2,5-Dibromoadipamide: Similar in structure but may have different reactivity due to the position of bromine atoms.

    1,6-Dibromohexane: Another brominated hexane derivative but lacks the amide groups, leading to different chemical properties and applications.

    Dimethyl 2,5-Dibromohexanedioate: A diester derivative with similar bromination but different functional groups.

Uniqueness

2,5-Dibromohexanediamide is unique due to its dual bromine substitution and amide functional groups, making it particularly useful in protein modification and chemical mutagenesis. Its ability to selectively modify cysteine residues sets it apart from other brominated compounds .

Properties

IUPAC Name

2,5-dibromohexanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2N2O2/c7-3(5(9)11)1-2-4(8)6(10)12/h3-4H,1-2H2,(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSXNAQEJOGNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)N)Br)C(C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701313350
Record name 2,5-Dibromohexanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99584-96-0
Record name 2,5-Dibromohexanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99584-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dibromohexanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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